molecular formula C11H7BrClN3O2S B2887632 5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide CAS No. 866014-59-7

5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B2887632
CAS No.: 866014-59-7
M. Wt: 360.61
InChI Key: AYOQCKAVZHDRKS-UHFFFAOYSA-N
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Description

5-Bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide is a thiourea-functionalized heterocyclic compound featuring a 5-bromofuran-2-carboxamide core linked to a 2-chloropyridin-3-yl group via a carbamothioyl bridge. This structure combines electron-withdrawing (bromo, chloro) and hydrogen-bonding (thiourea) moieties, making it a promising candidate for medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while the thiourea group enables metal coordination and hydrogen bonding, critical for biological interactions .

Properties

IUPAC Name

5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN3O2S/c12-8-4-3-7(18-8)10(17)16-11(19)15-6-2-1-5-14-9(6)13/h1-5H,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOQCKAVZHDRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, under acidic conditions.

    Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Carbamothioylation: The brominated furan is reacted with 2-chloropyridin-3-yl isothiocyanate to form the carbamothioyl derivative. This step typically requires a base such as triethylamine to facilitate the reaction.

    Amidation: Finally, the intermediate is subjected to amidation with an appropriate amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur atom in the carbamothioyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Corresponding thiols or amines.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide depends

Biological Activity

5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its complex structure includes a furan ring, a carboxamide group, and a chloropyridine moiety, which contribute to its unique biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

The molecular formula of this compound is C11H7BrClN3O2S, with a molecular weight of approximately 332.61 g/mol. The compound's structure is characterized by:

  • Furan Ring : A five-membered aromatic ring contributing to its reactivity.
  • Carbamothioyl Group : Enhances interaction with biological targets.
  • Bromo and Chloro Substituents : These halogens may influence the compound's lipophilicity and binding affinity.

Synthesis

The synthesis of this compound typically involves multi-step reactions using reagents such as triethylamine and various acids or bases to control reaction conditions. The synthesis pathway can be summarized as follows:

  • Formation of the Furan Derivative : Starting from furan-2-carboxylic acid.
  • Introduction of the Carbamothioyl Moiety : Reacting with appropriate thiourea derivatives.
  • Halogenation : Introduction of bromine and chlorine through electrophilic substitution reactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In studies involving various human tumor cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer), the compound demonstrated significant cytotoxicity comparable to cisplatin, a standard chemotherapy agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via ROS generation
HepG215Inhibition of cell proliferation
A54912Modulation of antioxidant enzyme levels

The anticancer activity is attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This mechanism is supported by studies showing increased superoxide dismutase activity and depletion of intracellular glutathione levels, which are critical in cellular defense against oxidative damage .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrate its capability to scavenge free radicals effectively, which may contribute to its cytotoxic effects in cancer cells by disrupting redox balance.

Binding Studies

Binding affinity studies reveal that this compound interacts with various biological targets, including enzymes and receptors involved in cancer progression. Molecular docking simulations suggest favorable binding interactions with protein targets associated with apoptosis regulation.

Case Studies

  • Study on Antitumor Activity : In a recent study, the compound was tested against several human tumor cell lines, showing promising results in inhibiting cell growth through apoptotic pathways .
  • Antioxidant Mechanism Exploration : Another study focused on the antioxidant potential highlighted the role of the compound in modulating oxidative stress markers in treated cells, further supporting its therapeutic relevance .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiourea-pyridinyl substituent distinguishes it from analogues with simple aryl or heteroaryl groups (e.g., 27 , 62 , 84 ).
  • Higher yields (e.g., 81% for 84 ) are achieved with electron-rich amines, whereas electron-poor substituents (e.g., nitrothiazole in 62 ) reduce efficiency .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Calculated LogP Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
5-Bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide ~370 ~3.8 1 / 5 ~85
5-Bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furamide () 369.64 4.4 1 / 3 45.5
5-Bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide () 366.55 ~3.5 1 / 4 ~60

Key Observations :

  • The thiourea group in the target compound increases polarity (higher TPSA) compared to analogues with non-polar substituents (e.g., pyrrolidinyl in ) .
  • LogP values suggest moderate lipophilicity, suitable for membrane permeability in drug design.

Antimicrobial and Antitubercular Activity

  • N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (76) : Exhibited antitubercular activity against M. tuberculosis H37Rv and drug-resistant strains, though derivative 79 (with a benzamide-thiourea structure) showed superior efficacy .
  • Thiourea-metal complexes : Co(II), Ni(II), and Cu(II) complexes of 76 demonstrated antioxidant (DPPH/ABTS assays) and antitumor activity (MTT assay on MCF-7 cells), suggesting the thiourea moiety enhances metal-binding and redox properties .

Key Research Findings

Substituent Impact : Electron-donating groups (e.g., methyl in 84 ) improve synthetic yields, while bulky/electron-withdrawing groups (e.g., nitro in 62 ) reduce efficiency .

Thiourea Functionality : Enhances biological activity through hydrogen bonding and metal coordination, as seen in 76 and its metal complexes .

Structural Isosteres : Replacing furan with thiophene (e.g., 76 ) alters electronic properties but retains bioactivity, highlighting the flexibility of heterocyclic cores .

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